1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group via a substitution reaction. The piperidine ring is then formed through a series of cyclization and amination reactions. Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Chemical Reactions Analysis
1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The formation of the pyrrolidine and piperidine rings involves cyclization reactions under specific conditions
Scientific Research Applications
1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its potential as an anti-inflammatory or anti-cancer agent.
Mechanism of Action
The mechanism of action of 1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Indole-3-carboxamide derivatives: These compounds also feature a carboxamide group and are known for their biological activity.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are widely studied for their medicinal properties.
Methoxyphenyl derivatives: These compounds are known for their diverse chemical reactivity and biological applications
This compound’s unique combination of structural features and reactivity makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-13-4-2-3-12(9-13)20-15(21)10-14(17(20)23)19-7-5-11(6-8-19)16(18)22/h2-4,9,11,14H,5-8,10H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFKYSOKQMFKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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